molecular formula C12H24BNO2 B12981560 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine

Cat. No.: B12981560
M. Wt: 225.14 g/mol
InChI Key: BYFZEVYYOJFZBC-UHFFFAOYSA-N
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Description

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is an organic compound that features a piperidine ring attached to a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method involves the use of pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is generally carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and drug candidates.

    Medicine: Investigated for its potential in developing new pharmaceuticals, especially in the field of oncology.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine primarily involves its ability to form stable boronate esters. These esters can interact with various molecular targets, facilitating the formation of new chemical bonds. In medicinal chemistry, the compound’s boronate ester group can inhibit specific enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine stands out due to its piperidine ring, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in medicinal chemistry applications where specific molecular interactions are required .

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10,14H,5-9H2,1-4H3

InChI Key

BYFZEVYYOJFZBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCCNC2

Origin of Product

United States

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